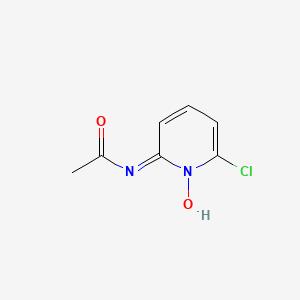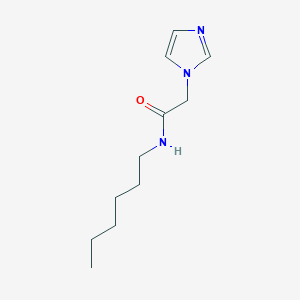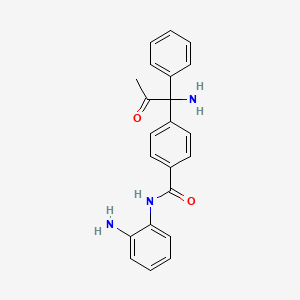
4-(1-Amino-2-oxo-1-phenylpropyl)-N-(2-aminophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-2-oxo-1-phenylpropyl)-N-(2-aminophenyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes an amino group, a phenylpropyl group, and a benzamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-oxo-1-phenylpropyl)-N-(2-aminophenyl)benzamide typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Phenylpropyl Intermediate: This can be achieved through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Amination: The intermediate is then subjected to amination using ammonia or an amine under controlled conditions.
Coupling with Benzamide: The final step involves coupling the aminated intermediate with benzamide using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-oxo-1-phenylpropyl)-N-(2-aminophenyl)benzamide would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds like N-(2-aminophenyl)benzamide and N-(4-aminophenyl)benzamide.
Phenylpropyl Compounds: Compounds like 1-phenyl-2-propanone and 1-phenyl-2-propanol.
Uniqueness
4-(1-Amino-2-oxo-1-phenylpropyl)-N-(2-aminophenyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
656261-17-5 |
|---|---|
Molecular Formula |
C22H21N3O2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-(1-amino-2-oxo-1-phenylpropyl)-N-(2-aminophenyl)benzamide |
InChI |
InChI=1S/C22H21N3O2/c1-15(26)22(24,17-7-3-2-4-8-17)18-13-11-16(12-14-18)21(27)25-20-10-6-5-9-19(20)23/h2-14H,23-24H2,1H3,(H,25,27) |
InChI Key |
MAGHGFFBLIKCBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)(C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)cyclohepta[d]imidazol-2(1H)-one](/img/structure/B12542983.png)
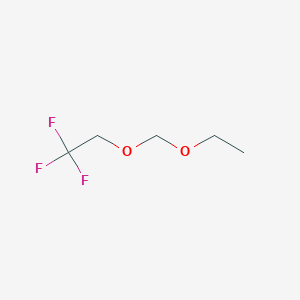
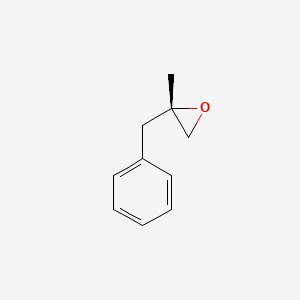
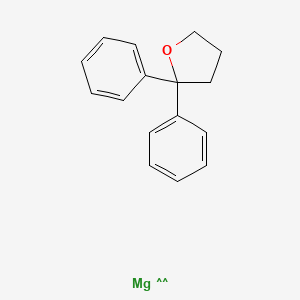
![5-[(Benzyloxy)methyl]-4,5-dihydro-1,2-thiazole](/img/structure/B12542995.png)
![Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone](/img/structure/B12543018.png)
![Tribenzyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B12543026.png)
![Propanoic acid, 3-[bis(ethylthio)phosphinyl]-, phenyl ester](/img/structure/B12543028.png)

![Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B12543051.png)
![8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12543052.png)
![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol](/img/structure/B12543063.png)
